![molecular formula C21H24N6O B2696641 (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034318-66-4](/img/structure/B2696641.png)
(1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Chemical Transformations
A general strategy for the synthesis of bicyclic aryl piperidines and homopiperidines involves converting indanone or tetralone to a cyanohydrin, which is then subjected to hydrogenolysis followed by lactamization and reduction. This methodology provides a foundation for the synthesis of complex heterocyclic compounds, including those similar to (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone (O’Donnell et al., 2004).
Antimicrobial Activity
Novel triazole analogues of piperazine have demonstrated significant antibacterial activity against human pathogenic bacteria, such as Escherichia coli and Klebsiella pneumoniae. The structure-activity relationship of these compounds highlights the potential of piperazine derivatives in developing new antimicrobial agents (Nagaraj et al., 2018).
Enzyme Inhibition for Medical Imaging
(Z)-2-((1H-Indazol-3-yl)methylene)-6-[(11)C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one has been identified as a potent and selective inhibitor of the enzyme PIM1, with an IC₅₀ value of 3 nM. This compound's radio-labeled version is explored as a new potential PET probe for imaging PIM1, which could have implications for cancer diagnosis and therapy monitoring (Gao et al., 2013).
Antimicrobial and Analgesic Activities
The synthesis of new pyridine derivatives and their evaluation for in vitro antimicrobial activity has shown variable and modest activity against strains of bacteria and fungi. Some compounds in this category have also been reported to exhibit higher analgesic activity than aspirin and significant anti-inflammatory effects without inducing gastric ulceration, suggesting their therapeutic potential in pain management and inflammation control (Patel et al., 2011).
Mechanism of Action
Indazole derivatives
are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Cinnoline derivatives
, on the other hand, are also known to have a broad range of chemical and biological properties . They have been used in the development of new drugs .
properties
IUPAC Name |
(1-methylindazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-25-18-9-5-3-7-16(18)20(24-25)21(28)27-12-10-26(11-13-27)19-14-15-6-2-4-8-17(15)22-23-19/h3,5,7,9,14H,2,4,6,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGEYUJMFMLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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